(3-Bromo-4-methylphenyl)methanesulfonamide
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Overview
Description
(3-Bromo-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the phenyl ring, along with a methanesulfonamide group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylmethanesulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
Chemistry: (3-Bromo-4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- (4-Bromo-3-methylphenyl)methanesulfonamide
- (3-Chloro-4-methylphenyl)methanesulfonamide
- (3-Bromo-4-ethylphenyl)methanesulfonamide
Comparison: (3-Bromo-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
NTIVPQVTWBISDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)Br |
Origin of Product |
United States |
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